Khusimol

Descripción

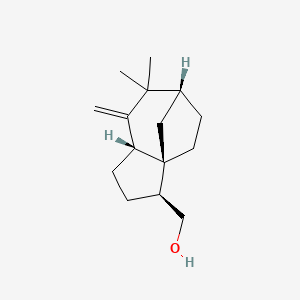

a non-peptide molecule isolated from Vetiveria zizanioides; a sesquiterpene alcohol; inhibits the binding of vasopressin to rat liver vasopressin V(1a) receptors; structure given in first source

Structure

3D Structure

Propiedades

Número CAS |

16223-63-5 |

|---|---|

Fórmula molecular |

C15H24O |

Peso molecular |

220.35 g/mol |

Nombre IUPAC |

[(1R,2S,5S,8R)-7,7-dimethyl-6-methylidene-2-tricyclo[6.2.1.01,5]undecanyl]methanol |

InChI |

InChI=1S/C15H24O/c1-10-13-5-4-12(9-16)15(13)7-6-11(8-15)14(10,2)3/h11-13,16H,1,4-9H2,2-3H3/t11-,12-,13-,15+/m1/s1 |

Clave InChI |

OOYRHNIVDZZGQV-BHPKHCPMSA-N |

SMILES isomérico |

CC1([C@@H]2CC[C@]3(C2)[C@H](CC[C@@H]3C1=C)CO)C |

SMILES canónico |

CC1(C2CCC3(C2)C(CCC3C1=C)CO)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Khusimol; |

Origen del producto |

United States |

Foundational & Exploratory

The Core of Vetiver's Aroma: An In-depth Technical Guide to Khusimol Biosynthesis in Vetiveria zizanioides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiveria zizanioides (L.) Nash, commonly known as vetiver, is a perennial grass prized for its intricate and tenacious root system, which is the source of a highly valued essential oil. This oil, a complex mixture of over 150 sesquiterpenoids, is a staple in the fragrance industry, lending its characteristic woody, earthy, and sweet notes to numerous perfumes. A key contributor to this distinctive aroma is khusimol, a tricyclic sesquiterpene alcohol.[1][2][3] Understanding the biosynthetic pathway of this compound is not only of fundamental scientific interest but also opens avenues for metabolic engineering and synthetic biology approaches to ensure a sustainable supply of this important fragrance molecule. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in Vetiveria zizanioides, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies.

The this compound Biosynthesis Pathway: From Precursor to Product

The biosynthesis of this compound, a C15 sesquiterpenoid, originates from the ubiquitous isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. The core pathway to this compound can be delineated into two principal enzymatic steps: the cyclization of a linear precursor to form the characteristic carbon skeleton, followed by a specific oxidation reaction.

Step 1: Cyclization of Farnesyl Pyrophosphate by Zizaene Synthase

The journey to this compound begins with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 linear precursor, (2E,6E)-farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase. The first committed step in this compound biosynthesis is the intricate cyclization of FPP to form the tricyclic olefin, (+)-zizaene.[4][5] This complex rearrangement is catalyzed by a single enzyme, (+)-zizaene synthase (ZS) .[5]

Zizaene synthase belongs to the terpene synthase (TPS) family of enzymes, which are known for their ability to generate a vast diversity of cyclic and acyclic hydrocarbon skeletons from simple isoprenoid pyrophosphates. The reaction mechanism of zizaene synthase is thought to proceed through a series of carbocationic intermediates, initiated by the ionization of the diphosphate group from FPP.

Step 2: Oxidation of (+)-Zizaene by a Cytochrome P450 Monooxygenase

The final step in the biosynthesis of this compound is the stereospecific hydroxylation of (+)-zizaene at the C-12 position. This oxidation reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) .[6][7] While the specific CYP responsible for this transformation in Vetiveria zizanioides has not yet been fully characterized, evidence from studies on the biosynthesis of other sesquiterpenoids strongly suggests the involvement of a CYP enzyme.[7][8][9] These enzymes are heme-thiolate proteins that typically require a partnering cytochrome P450 reductase (CPR) to transfer electrons from NADPH for the activation of molecular oxygen.

Regulation of this compound Biosynthesis: The Role of Jasmonate Signaling

The production of sesquiterpenoids in plants is often induced in response to biotic and abiotic stresses. A key signaling molecule involved in these defense responses is jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA) . Elicitation with MeJA has been shown to upregulate the expression of genes involved in terpenoid biosynthesis, leading to increased accumulation of the final products.[5][10] It is therefore highly probable that the jasmonate signaling pathway plays a crucial role in regulating the biosynthesis of this compound in Vetiveria zizanioides.

The signaling cascade is initiated by the perception of a stimulus, leading to the biosynthesis of JA. JA is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the interaction between a JAZ (Jasmonate ZIM-domain) repressor protein and an F-box protein (such as COI1), leading to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors (TFs), such as MYC2, which can then activate the expression of target genes, including those encoding terpene synthases and cytochrome P450s.

Quantitative Data

The following tables summarize key quantitative data from studies on zizaene synthase and the production of (+)-zizaene.

| Parameter | Value | Reference |

| Zizaene Synthase (recombinant, SUMO-fused) | ||

| Molecular Mass | ~64 kDa | [5] |

| Optimal pH | ~7.5 | [9] |

| Optimal Temperature | ~35°C | [9] |

| KM for FPP | 1.11 µM | [11] |

| kcat | 2.95 min-1 | [11] |

| Metabolic Engineering of E. coli for (+)-Zizaene Production | ||

| Titer with endogenous MEP pathway and codon-optimized ZS | ~0.5 mg/L | [4][12] |

| Titer with addition of mevalonate pathway | ~1.35 mg/L | [4][12] |

| Titer with optimized promoter for ZS expression | ~9.7 mg/L | [4][12] |

| Titer with multi-plasmid ZS expression | ~12.6 mg/L | [4][12] |

| Final optimized titer in fermentation | 25.09 mg L-1 | [12] |

| Effect of Elicitors on Vetiver Essential Oil and this compound Content | ||

| Increase in this compound content with 120 mg/L irradiated sodium alginate | 30.1% | [6] |

| Increase in this compound yield with 120 mg/L irradiated sodium alginate | 92.6% | [6] |

| This compound content in essential oil from different accessions | 18.97% to 25.02% | [13] |

Experimental Protocols

Heterologous Expression and Purification of Zizaene Synthase

A common method for producing and characterizing zizaene synthase involves its heterologous expression in Escherichia coli. To improve solubility and facilitate purification, the zizaene synthase gene is often fused with a tag, such as the Small Ubiquitin-like Modifier (SUMO).[5][11]

-

Gene Cloning: The coding sequence for zizaene synthase from V. zizanioides is codon-optimized for expression in E. coli and cloned into an expression vector, such as pET, with an N-terminal His6-SUMO tag.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, and then protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis and Purification: Cells are harvested by centrifugation and lysed by sonication in a buffer containing lysozyme and DNase I. The soluble fraction is clarified by centrifugation and applied to a Ni2+-IMAC (Immobilized Metal Affinity Chromatography) column. The column is washed, and the His6-SUMO-ZS protein is eluted with an imidazole gradient.

-

Tag Cleavage and Final Purification: The SUMO tag can be cleaved by a specific SUMO protease. A second Ni2+-IMAC step can be performed to remove the cleaved tag and any uncleaved protein, with the purified zizaene synthase collected in the flow-through.

Enzyme Assays for Zizaene Synthase

The activity of purified zizaene synthase is determined by incubating the enzyme with its substrate, FPP, and analyzing the products by gas chromatography-mass spectrometry (GC-MS).

-

Reaction Mixture: A typical assay mixture contains the purified enzyme in a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent metal cofactor (e.g., 10 mM MgCl2), and the substrate FPP.

-

Incubation: The reaction is initiated by the addition of FPP and incubated at the optimal temperature (e.g., 35°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the hydrocarbon products are extracted with an organic solvent, such as hexane or pentane.

-

GC-MS Analysis: The organic extract is analyzed by GC-MS. The identity of (+)-zizaene is confirmed by comparing its mass spectrum and retention time with an authentic standard. Quantitative analysis is performed by integrating the peak area and comparing it to a standard curve.

Analysis of Vetiver Essential Oil by GC-MS

The chemical composition of vetiver essential oil, including the quantification of this compound, is typically determined by GC-MS.[14]

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).

-

GC Separation: An aliquot of the diluted sample is injected into a gas chromatograph equipped with a capillary column suitable for separating terpenes (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points.

-

MS Detection: The separated compounds are detected by a mass spectrometer. The mass spectra are recorded, and compounds are identified by comparing their spectra with those in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: The relative abundance of each component is calculated based on the area of its corresponding peak in the chromatogram.

Mandatory Visualizations

References

- 1. Impact of elicitors and light on biosynthesis of sesquiterpene lactones in tissue culture of Arnica montana and its variety Arbo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification and validation of reference genes in vetiver (Chrysopogon zizanioides) root transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DSpace [dr.lib.iastate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 12. Modulating the Precursor and Terpene Synthase Supply for the Whole-Cell Biocatalytic Production of the Sesquiterpene (+)-Zizaene in a Pathway Engineered E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ri.ufs.br [ri.ufs.br]

- 14. phytojournal.com [phytojournal.com]

Physical and chemical properties of Khusimol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khusimol, a naturally occurring sesquiterpene alcohol found in vetiver oil, has garnered significant interest in the scientific community for its unique chemical structure and biological activity. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its interaction with the vasopressin V1a receptor signaling pathway. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Introduction

This compound is a tricyclic sesquiterpenoid that is a major constituent of the essential oil extracted from the roots of the vetiver plant (Chrysopogon zizanioides)[1]. Initially discovered in 1966 by D. C. Umarani, it was isolated using distillation and column chromatography[1]. Its complex polycyclic structure and the presence of a primary alcohol functional group make it an interesting target for chemical synthesis and modification[2]. Beyond its use in the fragrance industry, this compound has been identified as a non-peptide competitive inhibitor of vasopressin V1a receptors, suggesting potential therapeutic applications[3][4]. This guide aims to consolidate the current knowledge on this compound for professionals in research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(1R,2S,5S,8R)-7,7-dimethyl-6-methylidene-2-tricyclo[6.2.1.0¹˒⁵]undecanyl]methanol | [5][6] |

| Synonyms | Khusenol, Tricyclovetivenol | [7] |

| CAS Number | 16223-63-5 | [1][7] |

| Molecular Formula | C₁₅H₂₄O | [5][7] |

| Molecular Weight | 220.35 g/mol | [5][7] |

| Appearance | Oily liquid | |

| Solubility | Soluble in organic solvents; Insoluble in water | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 150 °C at 0.02 mmHg; 313.2 °C at 760 mmHg | [7] |

| Density | 0.974 g/cm³ - 1.02 g/cm³ | [7] |

| Refractive Index | 1.529 | [7] |

| Flash Point | 119.7 °C | [7] |

Spectral Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the complex structure of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 4.73 | s | 1.5-1.8 | Vinyl methylene proton | [5] |

| 4.60 | s | 1.5-1.8 | Vinyl methylene proton | [5] |

| 3.74 | dd | 6.3, 10.3 | -CH₂OH proton | [5] |

| 3.47 | dd | 7.7, 10.3 | -CH₂OH proton | [5] |

| 1.08 | s | - | Tertiary methyl group | [5] |

| 1.05 | s | - | Tertiary methyl group | [5] |

| Chemical Shift (δ) ppm | Carbon Type | Reference(s) |

| 158.1 | C | [5] |

| 107.9 | CH₂ | [5] |

| 66.4 | CH₂ | [5] |

| 53.2 | CH | [5] |

| 49.3 | CH | [5] |

| 48.7 | CH | [5] |

| 48.4 | C | [5] |

| 40.3 | C | [5] |

| 35.8 | CH₂ | [5] |

| 33.3 | CH₂ | [5] |

| 28.4 | CH₃ | [5] |

| 26.5 | CH₂ | [5] |

| 26.0 | CH₃ | [5] |

| 25.4 | CH₂ | [5] |

| 25.1 | CH₂ | [5] |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups in the this compound molecule.

| Wavenumber (cm⁻¹) | Functional Group | Reference(s) |

| 3389 | O-H stretch (alcohol) | [2] |

| 2964, 2872, 2850 | C-H stretch (alkane) | [2] |

| 1650 | C=C stretch (alkene) | [2] |

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify this compound in vetiver oil extracts[8]. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Experimental Protocols

Isolation of this compound from Vetiver Oil

The following protocol details the isolation of this compound from vetiver oil using column chromatography.

Materials:

-

Vetiver oil

-

Silica gel (for column chromatography)

-

Solvents: n-hexane, ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

Vanillin-sulfuric acid spray reagent

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Fractionation of Vetiver Oil:

-

Prepare a silica gel column.

-

Apply the vetiver oil to the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity[5].

-

-

Monitoring Fractions:

-

Sub-fractionation:

-

Combine the fractions containing the target compound (identified by its Rf value on TLC).

-

Perform a second column chromatography on the combined fractions for further purification[5].

-

-

Characterization:

-

Analyze the purified isolate using NMR, IR, and MS to confirm its identity as this compound[5].

-

Caption: Workflow for the isolation and purification of this compound from vetiver oil.

Biological Activity and Signaling Pathway

This compound has been identified as a competitive inhibitor of the vasopressin V1a receptor, with a Ki of 50 µM[3][4]. Vasopressin V1a receptors are G-protein coupled receptors that play a crucial role in various physiological processes.

Upon binding of an agonist like vasopressin, the V1a receptor activates several downstream signaling pathways, primarily through the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The V1a receptor can also stimulate phospholipase A₂ (PLA₂) and phospholipase D (PLD) through receptor-operated calcium channels[10]. As a competitive inhibitor, this compound likely binds to the same site as vasopressin, preventing the initiation of this signaling cascade.

Caption: this compound's inhibitory action on the Vasopressin V1a receptor signaling pathway.

Conclusion

This compound presents a fascinating subject for chemical and pharmacological research. This guide has provided a detailed summary of its physical and chemical properties, along with established protocols for its isolation and characterization. The elucidation of its role as a vasopressin V1a receptor antagonist opens avenues for further investigation into its potential therapeutic applications. The data and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals dedicated to advancing the fields of natural product chemistry and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound, a non-peptide ligand for vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. Cas 16223-63-5,this compound | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The cloned vasopressin V1a receptor stimulates phospholipase A2, phospholipase C, and phospholipase D through activation of receptor-operated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Khusimol molecular formula and molecular weight

An In-depth Examination of the Sesquiterpenoid Alcohol Khusimol, its Physicochemical Properties, and its Interaction with the Vasopressin V1a Receptor.

This technical guide provides a comprehensive overview of this compound, a sesquiterpenoid alcohol of interest to researchers in pharmacology and drug development. This document details its molecular characteristics, its known biological target, and relevant experimental methodologies.

Core Molecular and Physicochemical Data

This compound is a naturally occurring sesquiterpene alcohol found in vetiver oil.[1] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C15H24O | [2][3][4] |

| Molecular Weight | 220.35 g/mol | [2][3][5] |

| CAS Number | 16223-63-5 | [2][3][5] |

| Synonyms | Khusenol, Tricyclovetivenol | |

| Biological Activity | Competitive inhibitor of the vasopressin V1a receptor | |

| Inhibition Constant (Ki) | 50 µM |

Quantitative Analysis of this compound Content in Vetiveria zizanioides

The following table presents data on the concentration of this compound in the roots of Vetiveria zizanioides following varied post-harvest drying times. This information is crucial for optimizing extraction protocols.

| Drying Time (hours) | This compound Content (mg/100g of root) |

| 0 | 1.95 ± 0.02 |

| 6 | 2.15 ± 0.02 |

| 12 | 2.30 ± 0.03 |

| 24 | 2.81 ± 0.01 |

| 36 | 1.72 ± 0.03 |

| 48 | 1.38 ± 0.02 |

Experimental Protocols

Detailed methodologies for the isolation of this compound and the characterization of its binding affinity to the vasopressin V1a receptor are provided below.

Isolation of this compound from Vetiver Oil

This protocol is adapted from established chromatographic techniques for the purification of this compound from vetiver essential oil.

Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Materials:

-

Vetiver essential oil

-

Silica gel 60 (for column chromatography)

-

TLC plates (Silica gel GF254)

-

n-hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Vanillin-sulfuric acid spray reagent

-

Standard laboratory glassware for chromatography

Procedure:

-

Thin-Layer Chromatography (TLC) Analysis:

-

Dissolve a small amount of vetiver oil in a suitable solvent (e.g., n-hexane).

-

Spot the dissolved oil onto a TLC plate.

-

Develop the plate using various ratios of n-hexane and ethyl acetate to determine the optimal mobile phase for separation. A common starting point is a 9:1 ratio of n-hexane to ethyl acetate.

-

Visualize the separated components by spraying with vanillin-sulfuric acid reagent and heating.

-

-

Column Chromatography:

-

Prepare a chromatography column with silica gel 60 slurried in n-hexane.

-

Load the vetiver oil onto the top of the silica gel bed.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions of the eluate.

-

-

Fraction Monitoring and Pooling:

-

Monitor the collected fractions using TLC with the optimized mobile phase.

-

Identify the fractions containing the compound of interest (this compound) by comparing with a reference standard if available, or by identifying the major component with the expected Rf value.

-

Pool the fractions that contain pure this compound.

-

-

Structure Elucidation:

-

Evaporate the solvent from the pooled fractions to obtain the isolated compound.

-

Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

-

Vasopressin V1a Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the vasopressin V1a receptor.

Workflow for V1a Receptor Binding Assay

Caption: Workflow for a competitive binding assay.

Materials:

-

Membrane preparation from HEK-293 cells stably expressing the human vasopressin V1a receptor.

-

Radioligand: e.g., [³H]-Arginine Vasopressin or a selective V1a antagonist radioligand.

-

This compound stock solution and serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen membrane preparation on ice.

-

Resuspend the membranes in assay buffer to a final protein concentration of 20-40 µg per well.

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled V1a receptor antagonist (e.g., 1 µM Arginine Vasopressin).

-

Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine using a cell harvester.

-

Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Molecular Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the binding of arginine vasopressin (AVP) to the vasopressin V1a receptor (V1aR). The V1aR is a G protein-coupled receptor (GPCR) that, upon activation by AVP, initiates a well-defined signaling cascade.

Vasopressin V1a Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the V1a receptor is depicted below. This compound, as a competitive antagonist, prevents the initiation of this cascade by AVP.

Caption: V1a receptor signaling pathway and this compound's point of inhibition.

References

- 1. Rat V1a Vasopressin R/AVPR1A ELISA Kit (Colorimetric) (NBP2-69902): Novus Biologicals [novusbio.com]

- 2. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 5. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data of Khusimol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for Khusimol, a significant sesquiterpene alcohol found in vetiver oil. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition, to support research and development activities.

Chemical Structure and Properties

This compound is a tricyclic sesquiterpenoid with the molecular formula C₁₅H₂₄O.[1] Its structure comprises a complex fused ring system with a primary alcohol functional group.

IUPAC Name: [(1R,2S,5S,8R)-7,7-dimethyl-6-methylidene-2-tricyclo[6.2.1.0¹,⁵]undecanyl]methanol Molecular Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol [2]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including NMR, IR, and MS.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of this compound have been unambiguously assigned.[3][4][5]

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.73 | s | 1.5-1.8 | =CH₂ |

| 4.60 | s | 1.5-1.8 | =CH₂ |

| 3.74 | dd | 6.3, 10.3 | -CH₂OH |

| 3.47 | dd | 7.7, 10.3 | -CH₂OH |

| 1.08 | s | -CH₃ | |

| 1.05 | s | -CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type |

| 155.1 | C |

| 104.1 | CH₂ |

| 66.2 | CH₂ |

| 50.1 | CH |

| 48.9 | C |

| 42.5 | CH |

| 39.1 | CH₂ |

| 36.4 | C |

| 32.1 | CH₂ |

| 30.9 | CH₂ |

| 29.8 | CH₂ |

| 28.1 | CH₃ |

| 25.9 | CH |

| 22.8 | CH₂ |

| 21.7 | CH₃ |

Note: The data presented is consistent with that reported in the literature, which in turn references the work of Rao and Gal (1994) as a primary source for the NMR assignments.[1]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Alkanes) | 2850-3000 |

| C=C Stretch (Alkene) | 1640-1680 |

| C-O Stretch (Primary Alcohol) | ~1050 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The analysis of vetiver oil constituents is often performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular Ion) |

| 202 | [M - H₂O]⁺ |

| 187 | [M - H₂O - CH₃]⁺ |

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the essential oil of vetiver (Vetiveria zizanioides) roots.[1]

Caption: Workflow for the isolation of this compound.

The process involves hydrodistillation of vetiver roots to obtain the essential oil. The essential oil is then subjected to column chromatography on silica gel. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to isolate pure this compound.[1]

Spectroscopic Analysis

Caption: Spectroscopic analysis workflow for this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Mass Spectrometry: Mass spectra are generally acquired using a GC-MS system. The sample is introduced into the gas chromatograph for separation, and the eluting components are subsequently ionized and analyzed by the mass spectrometer. Electron ionization (EI) is a common method used for fragmentation.

Conclusion

This technical guide provides a consolidated resource for the spectral data of this compound, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. The detailed NMR, IR, and MS data, coupled with the experimental protocols, offer a foundational understanding for the identification, characterization, and further investigation of this important sesquiterpene.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. This compound | 16223-63-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a non-peptide ligand for vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a non-peptide ligand for vasopressin V1a receptors. | Semantic Scholar [semanticscholar.org]

Solubility of Khusimol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of khusimol, a sesquiterpene alcohol found in vetiver oil, in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide consolidates known qualitative information and presents detailed experimental protocols for its determination. This information is critical for researchers and professionals involved in the extraction, purification, formulation, and drug development of this compound and related compounds.

Introduction to this compound

This compound is a tricyclic sesquiterpenoid alcohol with the molecular formula C₁₅H₂₄O.[1][2] It is a major component of vetiver oil, an essential oil known for its characteristic woody and earthy aroma.[3] this compound's structure, featuring a hydroxyl group, imparts a degree of polarity that influences its solubility in different media. Understanding its solubility is a fundamental prerequisite for its application in various scientific and industrial fields, including pharmaceuticals and perfumery.

Qualitative Solubility of this compound

Based on available literature, this compound is generally described as an oily liquid that is immiscible with water but soluble in organic solvents.[3] Methanol is frequently cited as a suitable solvent for the extraction of this compound from vetiver oil.[3] Furthermore, the essential oil of vetiver, which contains a significant percentage of this compound, has been noted to be soluble in acetone, benzene, methanol, and dichloromethane. While these observations provide a qualitative understanding, precise quantitative data is necessary for controlled experimental and industrial processes.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Source |

| Polar Protic | Methanol | Soluble | [3] |

| Ethanol | Likely Soluble | Inferred from general properties | |

| Polar Aprotic | Acetone | Soluble | Inferred from vetiver oil solubility |

| Dichloromethane | Soluble | Inferred from vetiver oil solubility | |

| Non-Polar | n-Hexane | Soluble (at least 1 mg/mL) | [1] |

| Benzene | Soluble | Inferred from vetiver oil solubility | |

| Aqueous | Water | Immiscible | [3] |

Note: "Inferred" solubility is based on the reported solubility of vetiver oil, of which this compound is a major constituent.

Experimental Protocols for Determining this compound Solubility

The absence of specific quantitative solubility data necessitates the use of established analytical methods for its determination. The following protocols are adapted from standard methodologies for assessing the solubility of organic compounds and natural products.

Gravimetric Method (Shake-Flask)

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of purified this compound and add it to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., PTFE) may be necessary.

-

-

Solvent Evaporation and Quantification:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., a watch glass or beaker).

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed, reweigh the container with the dried this compound residue.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))

-

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds that possess a chromophore or can be derivatized to be chromophoric. It is often faster than the gravimetric method.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard solution at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer, or analyze by High-Performance Liquid Chromatography (HPLC) to generate a calibration curve (absorbance or peak area vs. concentration).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound.

-

-

Sample Preparation and Analysis:

-

After equilibration and phase separation (Step 2 of the gravimetric method), carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer or analyze by HPLC.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While the existing body of scientific literature provides a qualitative understanding of this compound's solubility in organic solvents, there is a clear need for quantitative data to support its development and application. The experimental protocols detailed in this guide offer robust and reliable methods for researchers to determine the precise solubility of this compound in a range of organic solvents. The generation of such data will be invaluable for optimizing extraction procedures, designing effective purification strategies, and formulating novel products containing this important sesquiterpene alcohol. It is recommended that solubility studies be conducted across a range of temperatures to fully characterize the thermodynamic properties of this compound dissolution.

References

Methodological & Application

Application Notes and Protocols for Khusimol Extraction from Vetiver Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiver (Chrysopogon zizanioides), a perennial grass native to India, is renowned for its aromatic roots which are the source of a highly valued essential oil. This oil, rich in sesquiterpenoids, is a staple in the fragrance industry and is also investigated for its potential therapeutic properties. One of the key bioactive constituents of vetiver oil is khusimol, a tricyclic sesquiterpene alcohol. The concentration of this compound can vary significantly depending on the geographical origin of the vetiver, post-harvest treatment of the roots, and the extraction method employed.[1][2] This document provides detailed protocols for the extraction of this compound from vetiver roots using various methods, along with comparative data to aid in the selection of the most suitable technique for specific research and development needs.

Pre-Extraction Processing of Vetiver Roots

Proper preparation of the vetiver roots is crucial for efficient extraction of this compound.

1. Harvesting and Cleaning: Vetiver roots are typically harvested 15-18 months after planting, preferably during the dry season to ensure optimal oil quality.[2] After harvesting, the roots should be thoroughly washed with water to remove soil and other debris.

2. Drying: The cleaned roots should be dried to reduce moisture content. One study found that drying the roots at room temperature for 24 hours after harvesting resulted in the highest concentration of this compound.[3][4] Prolonged drying (beyond 24 hours) can lead to a decrease in this compound content due to the loss of volatile compounds and potential chemical degradation.[3][4]

3. Size Reduction: To increase the surface area for extraction, the dried roots should be cut into small pieces or crushed.[5] For some methods like steam distillation, cutting the roots into 2.5 cm to 5 cm lengths can improve oil recovery.[2] For solvent extraction, the roots can be pulverized into a fine powder.[6]

Extraction Protocols

Several methods can be employed to extract this compound from vetiver roots, each with its own advantages and disadvantages in terms of yield, purity, cost, and environmental impact. The primary methods include hydrodistillation, steam distillation, solvent extraction, and supercritical fluid extraction (SFE).[7]

Protocol 1: Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.

Methodology:

-

Place 350 g of well-dried and chopped vetiver roots into a Clevenger-type apparatus.[8]

-

Add a sufficient amount of water to immerse the roots completely. Soaking the roots in water for 18-20 hours prior to distillation can soften the plant material and facilitate the release of oil.[2]

-

Heat the mixture to boiling. The steam and volatilized essential oil will rise into the condenser.

-

Continue the distillation for a prolonged period, typically ranging from 10 to 24 hours, as the most valuable components of vetiver oil, including this compound, are found in the high-boiling fractions.[2][9]

-

The condensed mixture of water and oil is collected in a separator, where the oil, being less dense, will form a layer on top of the water.

-

Carefully separate the oil from the water.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified oil in a sealed, airtight container, preferably in a cool and dark place.[5]

Protocol 2: Steam Distillation

Steam distillation is a more commercially accepted method that offers better control over the extraction process compared to hydrodistillation.

Methodology:

-

Prepare the vetiver roots as described in the pre-extraction processing section.

-

Place the prepared root material into the distillation still.

-

Inject high-pressure steam (e.g., 3 bar) into the still, passing it through the root material.[5][10] This process ruptures the plant's cell structures, releasing the essential oil.[5]

-

The mixture of steam and volatilized oil is then passed through a condenser.[5]

-

The condensate, a mixture of oil and water, is collected in a separator.[5]

-

Allow the oil and water to separate based on their immiscibility and density difference.

-

Collect, filter, and refine the separated essential oil to achieve high purity.[5]

-

Store the final product in airtight, UV-protected containers to preserve its quality.[5]

Protocol 3: Solvent Extraction

Solvent extraction can yield a higher amount of extract compared to distillation methods and can be performed using various solvents.

Sub-Protocol 3.1: Maceration

Methodology:

-

Weigh 50 g of crushed, dried vetiver roots.[3]

-

Place the root material in a suitable vessel and add 500 ml of methanol.[3] Methanol is a polar solvent that can effectively extract components from the oil sacs within the vetiver roots.[3]

-

Allow the maceration to proceed for 24 hours.[3]

-

After 24 hours, filter the mixture to separate the methanol extract from the solid root material.[3]

-

The resulting filtrate contains the extracted compounds, including this compound. Further purification steps, such as solvent evaporation and chromatography, may be necessary to isolate this compound.

Sub-Protocol 3.2: Soxhlet Extraction

Methodology:

-

Place a thimble containing the pulverized, dried vetiver root material into a Soxhlet extractor.[6]

-

Fill the round-bottom flask with a suitable solvent, such as hexane or ethanol.[10][11]

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the thimble containing the root material.

-

The solvent will extract the desired compounds from the roots and, once the extractor is full, will siphon back into the boiling flask.

-

Continue this process for a set duration, for example, 5 hours.[11]

-

After extraction, evaporate the solvent to obtain the crude extract containing this compound.

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO2) is a modern, "green" extraction technique that offers several advantages over traditional methods, including the absence of toxic residual solvents and the ability to operate at lower temperatures, which prevents the degradation of thermolabile compounds.[12]

Methodology:

-

Load the ground vetiver root material into the extraction vessel.

-

Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 100–300 bar and 40°C).[13]

-

Introduce the supercritical CO2 into the extraction vessel, where it acts as a solvent to extract the essential oil from the vetiver roots.

-

The addition of a co-solvent, such as ethanol (e.g., 5-10% v/v), can enhance the extraction efficiency, particularly for more polar compounds.[13]

-

The resulting mixture of supercritical CO2 and extracted oil is then passed into a separator.

-

In the separator, the pressure is reduced, causing the CO2 to return to its gaseous state and leaving behind the extracted oil.

-

The CO2 can be recycled for further extractions.

-

The collected extract can be further purified to isolate this compound.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies, providing a comparison of different extraction methods for vetiver oil and this compound.

Table 1: Comparison of Vetiver Oil Yield from Different Extraction Methods

| Extraction Method | Solvent/Conditions | Extraction Time | Oil Yield (%) | Reference |

| Hydrodistillation | Water | 15 hours | 1.20 (v/w) | [8] |

| Hydrodistillation | Water | 16 hours | 0.18 - 0.35 | [10] |

| Hydrodistillation | Water | 12 hours | 0.6 | [7] |

| Steam Distillation | Steam | 20-24 hours | 0.4 - 0.8 | [2] |

| Solvent Extraction (Soxhlet) | Hexane | 5 hours | ~1.6 | [10] |

| Solvent Extraction (Soxhlet) | Hexane | 12 hours | up to ~2.0 | [10] |

| Supercritical Fluid Extraction (SFE) | CO2 (180 bar, 40°C) | - | ~2.3 | [14] |

| Supercritical Fluid Extraction (SFE) | CO2 (190 bar, 50°C) | - | 2.9 - 3.74 | [14] |

| Carbon Dioxide-Expanded Ethanol (CXE) | CO2/Ethanol | 2 hours | 0.5 | [7] |

Table 2: this compound Content in Vetiver Oil/Extract from Different Methods and Conditions

| Extraction Method | Conditions | This compound Content | Reference |

| Maceration (Methanol) | Roots dried for 0 hr post-harvest | 1.95 ± 0.02 mg/100 g | [3][4] |

| Maceration (Methanol) | Roots dried for 6 hr post-harvest | 2.15 ± 0.02 mg/100 g | [3][4] |

| Maceration (Methanol) | Roots dried for 12 hr post-harvest | 2.30 ± 0.03 mg/100 g | [3][4] |

| Maceration (Methanol) | Roots dried for 24 hr post-harvest | 2.81 ± 0.01 mg/100 g | [3][4] |

| Maceration (Methanol) | Roots dried for 36 hr post-harvest | 1.72 ± 0.03 mg/100 g | [3][4] |

| Maceration (Methanol) | Roots dried for 48 hr post-harvest | 1.38 ± 0.02 mg/100 g | [3][4] |

| Supercritical Fluid Extraction (SFE) | CO2 with 10% ethanol | 14-29% higher than hydrodistillation | [13] |

| Steam Distillation | - | Minimum of 14% recommended | [2] |

| Steam Distillation | - | 12.7% | [7] |

| Hydrodistillation | - | 11.11% | [7] |

Analysis of this compound

Accurate quantification of this compound in the extracts is essential. The following analytical techniques are commonly used:

-

Thin-Layer Chromatography (TLC)-Densitometry: This method can be used for the separation, identification, and quantification of this compound.[3] A typical mobile phase for TLC is a mixture of n-hexane and ethyl acetate (e.g., 9:1).[3] After development, the plates can be scanned to measure the area under the curve (AUC) for the this compound spot, which is then used for quantification against a standard calibration curve.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile compounds like this compound.[7] The components of the essential oil are separated based on their boiling points and polarity in the GC column and then identified based on their mass spectra. Quantification is typically performed by comparing the peak area of this compound with that of an internal or external standard.[9]

Visualization of Experimental Workflows

Caption: General workflow for this compound extraction from vetiver roots.

Caption: Detailed workflow for the Supercritical Fluid Extraction (SFE) of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. eagri.org [eagri.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. mechotech.in [mechotech.in]

- 6. tropicalplantresearch.com [tropicalplantresearch.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. jpp.journals.ekb.eg [jpp.journals.ekb.eg]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 11. researchgate.net [researchgate.net]

- 12. vetiver.org [vetiver.org]

- 13. researchgate.net [researchgate.net]

- 14. Extraction of essential oils from vetiver (vetiveria zizanioides) grass. [researchspace.ukzn.ac.za]

High-Yield Synthesis of Khusimol Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the high-yield synthesis of Khusimol and its derivatives. This compound, a sesquiterpenoid alcohol found in vetiver oil, and its analogues are of significant interest for their potential therapeutic properties, including acting as non-peptide ligands for the vasopressin V1a receptor.

This guide covers both the total synthesis of a key this compound-related compound and methods for the derivatization of the natural product scaffold. Quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of a key synthetic workflow and a relevant biological signaling pathway are included to facilitate understanding.

I. High-Yield Total Synthesis of Zizaane Sesquiterpenoids

The complex tricyclic structure of zizaane sesquiterpenes like this compound presents a significant synthetic challenge. However, advances in synthetic methodology have enabled their efficient construction. Here, we outline a modern, high-yield enantioselective total synthesis of (+)-2-epi-ziza-6(13)en-3-one, a structurally related zizaane sesquiterpenoid, which showcases a contemporary approach to this class of molecules.

Experimental Workflow for the Enantioselective Total Synthesis of (+)-2-epi-ziza-6(13)en-3-one

Key Experimental Protocol: Asymmetric Mukaiyama-Michael Addition

This crucial first step establishes the stereochemistry of the molecule.

Materials:

-

Cyclopentenone

-

Silyl Ketene Acetal (SKA)

-

Organocatalyst (e.g., Imidodiphosphorimidate catalyst)

-

Toluene, anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the organocatalyst (0.1 mol%) in toluene at -78 °C is added cyclopentenone (1.0 equiv.).

-

The silyl ketene acetal (1.05 equiv.) is then added dropwise, and the reaction mixture is stirred at -78 °C until completion (monitored by TLC).

-

The reaction is quenched, and after workup, the product is obtained with high enantiomeric excess (er 98:2) and yield (95%).

-

The resulting silyl enol ether is then desilylated by treatment with trifluoroacetic acid (1.05 equiv.) in dichloromethane at 23 °C for 10 minutes, affording the ketone product in near-quantitative yield (99%).

II. Derivatization of the this compound Scaffold

Modification of the this compound structure can lead to derivatives with altered biological activities. The primary alcohol of this compound is a key functional group for derivatization.

Table 1: High-Yield Derivatization Reactions of this compound and its Precursor, Khusinol

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Khusinol | Perbenzoic acid | Khusinol monoepoxide | 85 | [1] |

| Khusinol | N-bromosuccinimide/NaOH | Khusinol monoepoxide | - | [1] |

| Khusinol | Mercuric acetate, NaBH4 | Cadina-4α,10β-diol | - | [1] |

| Khusinol | Dry HCl gas | (-)-trans-Calamenene | 92 | [1] |

| This compound | Jones Reagent (CrO3/H2SO4/acetone) | Khusimonic acid | - | [2] |

| Zizanal | H2O2, KOH | Khusimone | - | [3] |

| Zizaenol/Khusimone mixture | TPAP, NMO | Khusimone | 94 | [3] |

Yields are reported where available. "-" indicates that the yield was not specified in the cited literature.

Experimental Protocol: Oxidation of this compound to Khusimonic Acid

Materials:

-

This compound

-

Jones Reagent (prepared from chromium trioxide, sulfuric acid, and water)

-

Acetone, anhydrous

-

Diethyl ether

Procedure:

-

A solution of this compound in acetone is cooled in an ice bath.

-

Jones reagent is added dropwise with stirring until the orange-brown color persists.

-

The reaction is stirred for an additional 2 hours at room temperature.

-

The excess oxidant is quenched by the addition of isopropanol.

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford Khusimonic acid.[2]

III. Biological Context: this compound as a Vasopressin V1a Receptor Ligand

This compound has been identified as a competitive inhibitor of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including vasoconstriction and social behavior.[1][4] Understanding this interaction is crucial for the development of this compound-based therapeutics.

Vasopressin V1a Receptor Signaling Pathway

The binding of vasopressin to the V1a receptor activates the Gq alpha subunit of the associated G-protein.[5] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG, along with calcium, activates protein kinase C (PKC).[5] This cascade ultimately leads to various cellular responses, such as smooth muscle contraction. This compound, by competitively inhibiting the initial binding of vasopressin, can modulate these downstream effects.

These protocols and application notes provide a solid foundation for researchers interested in the synthesis and biological investigation of this compound and its derivatives. The provided synthetic strategies offer routes to access these complex molecules, while the biological context highlights their potential as valuable research tools and therapeutic leads.

References

- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 2. Part 1. Total Synthesis of (-)-khusimone, (+)-zizanoic Acid and ... - Hong Chan Wing - Google Books [books.google.com]

- 3. US20160280622A1 - Novel method for the synthesis of khusimone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Khusimol Isolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of Khusimol, a sesquiterpenoid alcohol isolated from vetiver oil (Vetiveria zizanioides). This compound is a significant contributor to the characteristic aroma of vetiver oil and is of interest for its potential pharmacological activities. This document provides detailed methodologies for both reversed-phase and normal-phase preparative high-performance liquid chromatography (HPLC), enabling researchers to obtain high-purity this compound for further investigation. The protocols are designed to be a robust starting point for method development and optimization.

Introduction

Vetiver oil is a complex essential oil containing over 150 sesquiterpenoid compounds.[1] Among these, this compound is a major constituent, often comprising a significant percentage of the oil.[2] Traditional methods for the isolation of this compound have relied on column chromatography over silica gel.[3][4] While effective, these methods can be time-consuming and may not provide the high purity required for pharmaceutical and research applications. Preparative HPLC offers a more efficient and higher resolution alternative for the purification of individual components from complex mixtures like essential oils. This protocol outlines two distinct HPLC approaches for the purification of this compound, catering to different laboratory setups and downstream application requirements.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is critical for developing an effective HPLC purification strategy.

| Property | Value/Description | Source |

| Molecular Formula | C₁₅H₂₄O | [5] |

| Molecular Weight | 220.35 g/mol | N/A |

| Appearance | White crystalline solid | [4] |

| Melting Point | 87 °C | [4] |

| Polarity | This compound is a sesquiterpene alcohol, making it a relatively non-polar compound with some polar character due to the hydroxyl group. | [6] |

| Solubility | Soluble in organic solvents such as petroleum ether, dichloromethane, n-hexane, and ethyl acetate. | [3] |

| UV Absorbance | Lacks a strong chromophore, suggesting optimal detection at low UV wavelengths (around 200-220 nm). Visualization on TLC plates under UV light (254 nm and 366 nm) has been reported for vetiver oil containing this compound. | [5] |

Experimental Protocols

Sample Preparation: Pre-purification of Vetiver Oil

Prior to preparative HPLC, it is recommended to perform an initial fractionation of the crude vetiver oil to enrich the this compound-containing fraction. This will improve the loading capacity and resolution of the subsequent HPLC step.

-

Initial Fractionation: Subject the crude vetiver oil to open column chromatography on silica gel.

-

Mobile Phase: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common system is a gradient of n-hexane and ethyl acetate.[5]

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (9:1 v/v). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).[5]

-

Pooling of Fractions: Pool the fractions containing the highest concentration of this compound.

-

Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the this compound-enriched extract.

-

Sample for HPLC: Dissolve a known concentration of the enriched extract in the initial mobile phase of the chosen HPLC method for injection.

Method 1: Reversed-Phase Preparative HPLC (RP-HPLC)

This is the recommended primary method due to its robustness and the common availability of C18 columns.

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| Instrument | Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector. |

| Column | C18, 5 or 10 µm particle size, e.g., 250 x 21.2 mm i.d. |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 15-25 mL/min (dependent on column dimensions) |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm (or scan for optimal wavelength if a PDA detector is available) |

| Injection Volume | Variable, depending on sample concentration and column capacity. |

Table 1: Suggested RP-HPLC Gradient Program

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol/Acetonitrile) |

| 0 | 30 | 70 |

| 20 | 0 | 100 |

| 30 | 0 | 100 |

| 31 | 30 | 70 |

| 40 | 30 | 70 |

Method 2: Normal-Phase Preparative HPLC (NP-HPLC)

This method is an alternative approach that can be effective for separating isomers and is based on the conditions used in traditional column chromatography.

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| Instrument | Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector. |

| Column | Silica, 5 or 10 µm particle size, e.g., 250 x 21.2 mm i.d. |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Ethyl Acetate |

| Gradient Program | See Table 2 |

| Flow Rate | 15-25 mL/min (dependent on column dimensions) |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm |

| Injection Volume | Variable, depending on sample concentration and column capacity. |

Table 2: Suggested NP-HPLC Gradient Program

| Time (min) | % Mobile Phase A (n-Hexane) | % Mobile Phase B (Ethyl Acetate) |

| 0 | 95 | 5 |

| 20 | 80 | 20 |

| 30 | 80 | 20 |

| 31 | 95 | 5 |

| 40 | 95 | 5 |

Workflow Diagram

Caption: Workflow for the purification of this compound from vetiver oil.

Data Presentation

The following table summarizes the key quantitative parameters of the proposed HPLC methods.

| Parameter | RP-HPLC Method | NP-HPLC Method |

| Stationary Phase | C18 | Silica |

| Mobile Phase A | Water | n-Hexane |

| Mobile Phase B | Methanol or Acetonitrile | Ethyl Acetate |

| Initial %B | 70% | 5% |

| Final %B | 100% | 20% |

| Flow Rate | 15-25 mL/min | 15-25 mL/min |

| Detection Wavelength | 210 nm | 210 nm |

Conclusion

The protocols outlined in this application note provide a solid foundation for the successful purification of this compound from vetiver oil using preparative HPLC. The choice between the reversed-phase and normal-phase methods will depend on the specific separation requirements and available instrumentation. It is important to note that these are starting protocols, and optimization of the gradient, flow rate, and sample loading will likely be necessary to achieve the desired purity and yield for your specific sample. Subsequent analysis of the collected fractions by analytical HPLC or GC-MS is recommended to confirm the purity of the isolated this compound.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of Khusimol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khusimol, a naturally occurring sesquiterpenoid alcohol, is a major component of vetiver oil, which is extensively used in the fragrance industry.[1] Its complex tricyclic structure presents a valuable case study for the application of modern nuclear magnetic resonance (NMR) spectroscopic techniques in the structural elucidation of natural products. This document provides a detailed guide to the assignment of the 1H and 13C NMR spectra of this compound, including comprehensive data tables and standardized experimental protocols.

Chemical Structure

The structure of this compound, with the conventional numbering of carbon atoms, is essential for the correct assignment of NMR signals.

Structure of this compound (C15H24O) [2][3]

1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound, recorded in CDCl3. These assignments are based on 1D and 2D NMR experiments, including DEPT, COSY, HSQC, and HMBC.

Table 1: 1H NMR Spectral Data of this compound (in CDCl3)

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 1.91 | m | |

| 3α | 1.89 | m | |

| 3β | 1.42 | m | |

| 4α | 1.68 | m | |

| 4β | 1.52 | m | |

| 5 | 2.43 | t | |

| 8 | 1.80 | m | |

| 9α | 1.46 | m | |

| 9β | 1.35 | m | |

| 10α | 1.87 | t | |

| 10β | 1.54 | t | |

| 11 | 1.47 | d | |

| 12α | 3.74 | dd | 10.3, 6.3 |

| 12β | 3.47 | dd | 10.3, 7.7 |

| 13α | 4.73 | s | 1.5 to 1.8 |

| 13β | 4.60 | s | 1.5 to 1.8 |

| 14 | 1.08 | s | |

| 15 | 1.05 | s |

Data adapted from a study on the isolation of this compound from Vetiveria zizanioides.[3]

Table 2: 13C NMR and DEPT Spectral Data of this compound (in CDCl3)

| Atom No. | Chemical Shift (δ) ppm | DEPT-135 | Carbon Type |

| 1 | 53.2 | Quaternary | C |

| 2 | 48.4 | Methine | CH |

| 3 | 26.5 | Methylene | CH2 |

| 4 | 25.1 | Methylene | CH2 |

| 5 | 48.7 | Methine | CH |

| 6 | 158.1 | Quaternary | C |

| 7 | 40.3 | Quaternary | C |

| 8 | 49.3 | Methine | CH |

| 9 | 25.4 | Methylene | CH2 |

| 10 | 35.8 | Methylene | CH2 |

| 11 | 33.3 | Methylene | CH2 |

| 12 | 66.4 | Methylene | CH2 |

| 13 | 105.5 | Methylene | CH2 |

| 14 | 29.1 | Methyl | CH3 |

| 15 | 21.6 | Methyl | CH3 |

Data adapted from a study on the isolation of this compound from Vetiveria zizanioides.[3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the isolated this compound is of high purity, as impurities will complicate spectral analysis.

-

Solvent: Use a deuterated solvent of high purity, typically Chloroform-d (CDCl3), for dissolving the sample.

-

Concentration:

-

Procedure:

-

Weigh the desired amount of this compound and dissolve it in the appropriate volume of deuterated solvent in a clean vial.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean and dry 5 mm NMR tube.[5]

-

The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.[4]

-

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

2.1. 1D NMR Experiments

-

1H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters: Adjust spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

-

13C NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Parameters: Set the spectral width to encompass all carbon signals (e.g., 0-220 ppm). A larger number of scans (e.g., 1024 or more) is typically required.

-

-

DEPT-135:

-

Pulse Program: Standard DEPT-135 pulse sequence.

-

Acquisition Parameters: Similar to the 13C experiment, this will distinguish between CH, CH2, and CH3 signals, with CH and CH3 groups appearing as positive peaks and CH2 groups as negative peaks.

-

2.2. 2D NMR Experiments

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (H-H) spin-spin coupling networks. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds.[6]

-

Pulse Program: Standard COSY pulse sequence (e.g., cosygp).

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond correlations between protons and carbons (C-H).[6] Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached.

-

Pulse Program: Standard HSQC pulse sequence (e.g., hsqcedetgp).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[6] This is crucial for connecting different spin systems and elucidating the carbon skeleton.

-

Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgp).

-

Workflow for NMR Spectral Assignment of this compound

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using the described NMR experiments.

References

Application Note: TLC-Densitometry for Purity Assessment of Khusimol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khusimol, a tricyclic sesquiterpenoid alcohol, is a significant constituent of vetiver oil, highly valued in the fragrance and pharmaceutical industries for its characteristic aroma and potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control, standardization of extracts, and formulation development. This application note details a validated Thin-Layer Chromatography (TLC)-densitometry method for the purity assessment of this compound, offering a simple, cost-effective, and reliable analytical solution.

Principle

This method utilizes the separation of this compound from other components on a silica gel TLC plate using a specific mobile phase. The quantification is subsequently performed by densitometric scanning of the chromatogram in absorbance mode. The area under the curve (AUC) of the this compound peak is proportional to its concentration, allowing for accurate purity determination against a calibrated standard.

Experimental Protocols

Materials and Reagents

-

Standard: this compound (purity ≥ 98%)

-

Solvents: n-Hexane (analytical grade), Ethyl acetate (analytical grade)

-

Stationary Phase: Pre-coated Silica Gel 60 GF254 TLC plates (20 x 10 cm)

-

Visualization Reagent (Optional for method development): Vanillin-sulfuric acid spray reagent

Instrumentation

-

TLC plate applicator (e.g., Linomat 5 or equivalent)

-

TLC developing chamber

-

TLC scanner (densitometer) with data analysis software

-

Micropipettes and syringes

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of standard this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.

-

Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with n-hexane to obtain concentrations in the range of 100, 200, 300, 400, 500, 600, 700, and 800 µg/mL.[1]

Preparation of Sample Solution

-

Accurately weigh a quantity of the test sample (e.g., isolated compound, extract) expected to contain this compound.

-

Dissolve the sample in a known volume of n-hexane to achieve a final concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter if necessary to remove particulate matter.

Chromatographic Conditions

-

Stationary Phase: Silica Gel 60 GF254 TLC plate[1]

-

Mobile Phase: n-Hexane : Ethyl Acetate (9:1, v/v)[1]

-

Application Volume: 5 µL per band[1]

-

Band Width: 8 mm

-

Distance Between Bands: 10 mm

-

Development Mode: Ascending development in a pre-saturated twin-trough chamber.

-

Saturation Time: 20 minutes with the mobile phase.

-

Development Distance: 80 mm

-

Drying: Air-dry the plate in a fume hood.

Densitometric Analysis

-

Scanning Wavelength: 248 nm[1]

-

Slit Dimensions: 6.00 x 0.45 mm

-

Scanning Speed: 20 mm/s

-

Data Acquisition: Absorbance/Reflection mode

Data Presentation

Table 1: Chromatographic Parameters for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 GF254 |

| Mobile Phase | n-Hexane : Ethyl Acetate (9:1) |

| Rf Value | 0.36[1] |

| Detection Wavelength | 248 nm[1] |

Table 2: Method Validation Summary (Illustrative Data)

| Validation Parameter | Result |

| Linearity Range | 100 - 800 µg/mL |

| Regression Equation | y = 12.5x + 150 |

| Correlation Coefficient (r²) | > 0.998 |

| Precision (%RSD) | |

| - Intraday | < 2% |

| - Interday | < 3% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Limit of Detection (LOD) | 25 ng/spot |

| Limit of Quantification (LOQ) | 75 ng/spot |

| Robustness | Robust |

Experimental Workflow

Caption: Workflow for this compound Purity Assessment by TLC-Densitometry.

Calculation of Purity

The purity of this compound in the test sample is calculated using the linear regression equation obtained from the calibration curve of the standard.

Purity (%) = (AUC_sample / AUC_total) x 100 [1]

Where:

-

AUC_sample is the area under the curve of the this compound peak from the sample chromatogram.

-

AUC_total is the total area of all peaks in the sample chromatogram.

Alternatively, for determining the concentration in a sample:

Concentration (µg/mL) = (AUC_sample - Intercept) / Slope

Conclusion

The described TLC-densitometry method provides a straightforward and reliable approach for the quantitative purity assessment of this compound. The method is suitable for routine quality control in research and industrial settings, ensuring the integrity and consistency of this compound-containing products. The validation parameters (to be established formally) would confirm its accuracy, precision, and robustness for its intended purpose.

References

Investigating the Anti-inflammatory Mechanism of Khusimol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Khusimol, a primary sesquiterpene alcohol found in vetiver oil. The following sections detail the hypothesized mechanisms of action, protocols for key in vivo and in vitro experiments, and templates for data presentation.